molecular formula C9H10F3NO4 B2825031 3-(4,5-Dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid CAS No. 2243513-68-8

3-(4,5-Dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid

Cat. No. B2825031
CAS RN: 2243513-68-8
M. Wt: 253.177
InChI Key: LWNLPPDADCNYSL-UHFFFAOYSA-N
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Description

The compound “3-(4,5-Dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid” is an organic molecule that contains an oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The presence of the trifluoro group and a carboxylic acid group could suggest that this compound might have interesting chemical properties.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, along with the trifluoro and carboxylic acid groups. These functional groups could potentially influence the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. The oxazole ring might participate in reactions involving the nitrogen and oxygen atoms, while the trifluoro group could potentially undergo reactions involving the replacement of the fluorine atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the trifluoro group could increase the compound’s lipophilicity, while the carboxylic acid group could contribute to its acidity .

Scientific Research Applications

Complex Formation and Interaction Studies

One area of research focuses on the interaction of similar compounds with β-cyclodextrin, which includes studies on complex formation in aqueous solutions. For instance, the formation of inclusion complexes between dimeric 3-hydroxybutanoic acid derivatives and β-cyclodextrin has been observed. This interaction is enthalpically favorable, suggesting potential for encapsulation and delivery applications (Jun Li, J. Uzawa, Y. Doi, 1998).

Synthesis of Amino Acid Derivatives

Research has also been conducted on the synthesis of amino acid derivatives from related compounds, demonstrating the synthetic versatility of these molecules for producing natural and non-natural α-amino acids and their derivatives. Such synthetic routes are valuable for the development of pharmaceuticals and biologically active compounds (K. Burger, M. Rudolph, H. Neuhauser, M. Gold, 1992).

Growth Regulatory Activity

Further studies have explored the synthesis of compounds containing the 3,5-dimethyl-isoxazolylsulfanyl moiety for their potential as plant growth regulators. These studies highlight the role of such compounds in the search for new agricultural chemicals that can stimulate plant growth (K. A. Eliazyan, L. V. Shahbazyan, V. A. Pivazyan, A. Yengoyan, 2011).

Catalytic and Redox Reactivity

Oxazoline and oxazolone compounds, closely related to the query compound, have been studied for their catalytic reactivity and redox properties, particularly in O-atom transfer reactions. These studies underscore the potential of such compounds in catalysis and synthetic chemistry, offering insights into the influence of isomeric forms on reactivity (J. Schachner, Belina Terfassa, L. M. Peschel, N. Zwettler, F. Belaj, P. Cias, G. Gescheidt, N. C. Mösch‐Zanetti, 2014).

Synthesis of Antileishmanial Compounds

Additionally, research into the synthesis of triazoles with potential antileishmanial activity highlights the broader implications of derivatives of 3-hydroxybutanoic acid in medicinal chemistry. This showcases the potential of such compounds in the development of treatments for neglected tropical diseases (C. Lima, M. Victor, 2013).

Future Directions

The study and application of this compound could potentially be a fruitful area of research, given the interesting functional groups present in its structure. Future work could involve exploring its synthesis, reactivity, and potential biological activity .

properties

IUPAC Name

3-(4,5-dimethyl-1,3-oxazol-2-yl)-4,4,4-trifluoro-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO4/c1-4-5(2)17-7(13-4)8(16,3-6(14)15)9(10,11)12/h16H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNLPPDADCNYSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)C(CC(=O)O)(C(F)(F)F)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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